N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide
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Overview
Description
“N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide” is a complex organic compound. It contains a bithiophene unit, which is a type of thiophene, a sulfur-containing heterocyclic compound . Bithiophene is the most common of the three isomers with formula (C4H3S)2 .
Synthesis Analysis
The synthesis of bithiophene-based compounds often involves polymerization processes . For instance, 2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
The molecular structure of bithiophene-based compounds is typically characterized by a large π-conjugated structure, which could enhance intermolecular π-π interactions, thus facilitating intermolecular charge transport .Chemical Reactions Analysis
Bithiophene and thieno [3,2-b]thiophene have been extensively applied as building blocks in conjugated polymers for organic field-effect transistor applications . The polymer containing 2,2’-bithiophene units (PBDTT-2T) displayed a hole mobility of 0.035 cm2 V−1 s−1 and an on/off ratio of 10^5 .Physical and Chemical Properties Analysis
Bithiophene-based compounds typically show low highest occupied molecular orbital (HOMO) energy levels and improved material stabilities . They also possess low-bandgaps, which could result in ambipolar behavior and cause difficulty in turning the devices off .Mechanism of Action
Safety and Hazards
While specific safety and hazard data for “N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide” is not available, it’s worth noting that bithiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c1-2-16(14-6-4-3-5-7-14)20(23)21-12-17(22)19-9-8-18(25-19)15-10-11-24-13-15/h3-11,13,16-17,22H,2,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAIKHCBVBNTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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